An In-depth Technical Guide to 1-Cyclopentyl-piperazin-2-one Hydrochloride for Advanced Research
An In-depth Technical Guide to 1-Cyclopentyl-piperazin-2-one Hydrochloride for Advanced Research
This guide provides a comprehensive technical overview of 1-Cyclopentyl-piperazin-2-one hydrochloride, a heterocyclic compound of interest in contemporary drug discovery and medicinal chemistry. Designed for researchers, scientists, and professionals in drug development, this document delves into the compound's molecular structure, synthesis, analytical characterization, and potential therapeutic applications, underpinned by established scientific principles and field-proven insights.
Introduction: The Piperazinone Scaffold in Drug Design
The piperazine moiety is a privileged scaffold in medicinal chemistry, present in a multitude of clinically approved drugs across various therapeutic areas, including oncology, infectious diseases, and central nervous system disorders.[1][2] Its prevalence is attributed to its unique physicochemical properties, which can enhance drug-like characteristics such as aqueous solubility, oral bioavailability, and metabolic stability. The piperazin-2-one core, a derivative of piperazine, offers a rigidified structure that can orient substituents in a defined spatial arrangement, making it an attractive template for the design of targeted therapeutics.[3] The introduction of a cyclopentyl group at the N1 position of the piperazin-2-one ring is a strategic modification aimed at modulating lipophilicity and target engagement. This guide focuses on the hydrochloride salt of this compound, which is often prepared to improve solubility and handling properties.
Molecular Structure and Physicochemical Properties
1-Cyclopentyl-piperazin-2-one hydrochloride is a chiral molecule featuring a six-membered piperazinone ring substituted with a cyclopentyl group at one of the nitrogen atoms. The hydrochloride salt is formed by the protonation of the secondary amine, which enhances its aqueous solubility.
Structural Features:
-
Piperazin-2-one Core: A six-membered heterocyclic ring containing two nitrogen atoms at positions 1 and 4, with a carbonyl group at position 2. This core provides a rigid framework for the attachment of various substituents.
-
N1-Cyclopentyl Group: The cyclopentyl moiety attached to the nitrogen at position 1 increases the lipophilicity of the molecule, which can influence its membrane permeability and interaction with biological targets.
-
Hydrochloride Salt: The formation of a hydrochloride salt at the N4 nitrogen significantly improves the compound's solubility in aqueous media, a crucial property for pharmaceutical development.
Physicochemical Data Summary:
| Property | Value | Source |
| IUPAC Name | 1-cyclopentylpiperazin-2-one hydrochloride | N/A |
| CAS Number | Not available | N/A |
| Molecular Formula | C9H17ClN2O | N/A |
| Molecular Weight | 204.70 g/mol | N/A |
| Appearance | Expected to be a white to off-white crystalline solid | General knowledge |
| Solubility | Expected to be soluble in water and polar organic solvents | General knowledge |
Synthesis of 1-Cyclopentyl-piperazin-2-one Hydrochloride: A Plausible Synthetic Route
Proposed Synthetic Pathway:
Caption: Proposed synthetic pathway for 1-Cyclopentyl-piperazin-2-one hydrochloride.
Detailed Experimental Protocol:
Step 1: Synthesis of 1-Cyclopentylpiperazine
-
Reaction Setup: To a solution of piperazine (1.0 eq) in acetonitrile (ACN), add potassium carbonate (K2CO3, 2.0 eq) as a base.
-
Addition of Alkylating Agent: Add cyclopentyl bromide (1.1 eq) dropwise to the stirring mixture at room temperature.
-
Reaction Progression: Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC).
-
Work-up and Purification: Upon completion, cool the reaction to room temperature, filter off the inorganic salts, and concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford 1-cyclopentylpiperazine.
Step 2: Synthesis of tert-Butyl 4-cyclopentylpiperazine-1-carboxylate
-
Reaction Setup: Dissolve 1-cyclopentylpiperazine (1.0 eq) in dichloromethane (DCM) and add triethylamine (Et3N, 1.5 eq).
-
Boc Protection: Add a solution of di-tert-butyl dicarbonate (Boc2O, 1.1 eq) in DCM dropwise at 0 °C.
-
Reaction Progression: Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Work-up and Purification: Wash the reaction mixture with saturated aqueous sodium bicarbonate solution and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the Boc-protected product, which can often be used in the next step without further purification.
Step 3: Synthesis of tert-Butyl 4-cyclopentyl-3-oxopiperazine-1-carboxylate
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Oxidation Setup: Dissolve the Boc-protected piperazine from the previous step (1.0 eq) in a mixture of acetonitrile, water, and carbon tetrachloride.
-
Addition of Oxidants: Add sodium periodate (NaIO4, 4.0 eq) followed by a catalytic amount of ruthenium(III) chloride (RuCl3, 0.02 eq).
-
Reaction Progression: Stir the biphasic mixture vigorously at room temperature for several hours until the starting material is consumed (monitored by TLC).
-
Work-up and Purification: Dilute the reaction mixture with DCM and separate the layers. Wash the organic layer with aqueous sodium thiosulfate solution and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the residue by column chromatography to obtain the desired piperazin-2-one.
Step 4: Synthesis of 1-Cyclopentyl-piperazin-2-one hydrochloride
-
Deprotection and Salt Formation: Dissolve the purified Boc-protected piperazin-2-one (1.0 eq) in a minimal amount of a suitable solvent such as dioxane or diethyl ether.
-
Acidification: Add a solution of hydrochloric acid (HCl) in dioxane or ether (excess) dropwise with stirring.
-
Precipitation and Isolation: The hydrochloride salt should precipitate out of the solution. Collect the solid by filtration, wash with cold ether, and dry under vacuum to yield the final product, 1-Cyclopentyl-piperazin-2-one hydrochloride.
Analytical Characterization
A comprehensive analytical characterization is essential to confirm the identity, purity, and structure of the synthesized compound. The following are the expected spectroscopic and analytical data for 1-Cyclopentyl-piperazin-2-one hydrochloride.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Based on the analysis of structurally similar compounds, the following proton (1H) and carbon (13C) NMR spectral data are anticipated.[6][7][8]
Expected 1H NMR (400 MHz, DMSO-d6) δ (ppm):
-
~9.5-10.5 (br s, 2H): Two exchangeable protons corresponding to the N4-H+ and the amide N-H. The exact chemical shift and multiplicity will depend on the solvent and concentration.
-
~3.8-4.0 (m, 1H): The methine proton of the cyclopentyl group attached to N1.
-
~3.2-3.6 (m, 4H): Methylene protons of the piperazinone ring.
-
~1.4-1.9 (m, 8H): Methylene protons of the cyclopentyl ring.
Expected 13C NMR (100 MHz, DMSO-d6) δ (ppm):
-
~165-170: Carbonyl carbon (C2) of the piperazinone ring.
-
~55-60: Methine carbon of the cyclopentyl group attached to N1.
-
~40-50: Methylene carbons of the piperazinone ring.
-
~25-30: Methylene carbons of the cyclopentyl ring.
Mass Spectrometry (MS)
Mass spectrometry is a critical tool for determining the molecular weight of the compound. For 1-Cyclopentyl-piperazin-2-one hydrochloride, Electrospray Ionization (ESI) in positive mode is expected to show the molecular ion of the free base.[9][10]
-
Expected [M+H]+: m/z ≈ 169.13, corresponding to the protonated free base (C9H16N2O).
Infrared (IR) Spectroscopy
The IR spectrum will provide information about the functional groups present in the molecule.[11][12]
Expected Characteristic IR Absorption Bands (cm-1):
-
~3200-3400: N-H stretching vibrations of the protonated amine and the amide.
-
~2950-2850: C-H stretching vibrations of the cyclopentyl and piperazinone methylene groups.
-
~1650-1680: C=O stretching vibration of the amide (lactam) carbonyl group.
-
~1450: C-H bending vibrations.
Biological Significance and Potential Applications
While specific biological data for 1-Cyclopentyl-piperazin-2-one hydrochloride is not extensively reported, the broader class of N-substituted piperazinone derivatives has shown a wide range of biological activities, suggesting potential therapeutic applications for this compound.[13][14]
Potential Therapeutic Areas:
-
Anticancer Activity: Numerous piperazine and piperazinone derivatives have been investigated as anticancer agents.[15][16] They can act through various mechanisms, including the inhibition of kinases, which are crucial for cancer cell proliferation and survival. The cyclopentyl group could potentially enhance binding to the hydrophobic pockets of target proteins.
-
Antimicrobial and Antifungal Activity: The piperazine scaffold is a common feature in antimicrobial and antifungal agents.[17][18][19] N-substituted piperazines have shown efficacy against a range of pathogens. Further investigation is warranted to explore the antimicrobial spectrum of 1-Cyclopentyl-piperazin-2-one hydrochloride.
-
Central Nervous System (CNS) Activity: Arylpiperazine derivatives are well-known for their activity on CNS targets, such as serotonin and dopamine receptors.[20][21] While the cyclopentyl group is an aliphatic substituent, it could still modulate the interaction of the piperazinone core with CNS receptors, warranting investigation in this area.
Structure-Activity Relationship (SAR) Insights:
The N1-substituent on the piperazinone ring is a key determinant of biological activity.[13][18] The size, lipophilicity, and electronic nature of this substituent can significantly impact target binding affinity and selectivity. The cyclopentyl group provides a balance of lipophilicity and conformational rigidity that may be advantageous for specific target interactions. Further SAR studies involving variations of the N1-substituent would be crucial to optimize the biological activity of this scaffold.
Safety, Handling, and Storage
As with any chemical compound, proper safety precautions must be observed when handling 1-Cyclopentyl-piperazin-2-one hydrochloride. While specific toxicity data for this compound is not available, information from related piperazinone compounds should be considered.[22][23][24][25][26]
General Safety Precautions:
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses or goggles, a lab coat, and chemical-resistant gloves.
-
Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust. Avoid contact with skin and eyes.
-
First Aid:
-
Eye Contact: Immediately flush with plenty of water for at least 15 minutes. Seek medical attention.
-
Skin Contact: Wash off immediately with soap and plenty of water. Remove contaminated clothing.
-
Inhalation: Move to fresh air. If breathing is difficult, give oxygen.
-
Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.
-
Storage:
-
Store in a tightly closed container in a cool, dry, and well-ventilated place.
-
Keep away from incompatible materials such as strong oxidizing agents.
Conclusion and Future Directions
1-Cyclopentyl-piperazin-2-one hydrochloride represents a valuable building block for the development of novel therapeutic agents. Its synthesis is achievable through established chemical transformations, and its structure offers opportunities for further chemical modification to optimize biological activity. The cyclopentyl substituent provides a unique lipophilic and conformational profile that may lead to enhanced potency and selectivity for various biological targets. Future research should focus on the definitive synthesis and characterization of this compound, followed by a thorough evaluation of its biological activities in relevant in vitro and in vivo models to unlock its full therapeutic potential.
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